molecular formula C14H14N2O2S B14309860 O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate CAS No. 110398-60-2

O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate

Cat. No.: B14309860
CAS No.: 110398-60-2
M. Wt: 274.34 g/mol
InChI Key: CHNJESSSDGNEPV-UHFFFAOYSA-N
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Description

O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate typically involves the reaction of phenyl isothiocyanate with 6-methoxypyridine-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioate linkage .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamate
  • O-Phenyl [(6-methoxypyridin-2-yl)methyl]thiocarbamate
  • O-Phenyl [(6-methoxypyridin-2-yl)methyl]urea

Uniqueness

O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is unique due to its specific structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may offer better stability, higher reactivity, or more potent biological effects .

Properties

CAS No.

110398-60-2

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

O-phenyl N-[(6-methoxypyridin-2-yl)methyl]carbamothioate

InChI

InChI=1S/C14H14N2O2S/c1-17-13-9-5-6-11(16-13)10-15-14(19)18-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,19)

InChI Key

CHNJESSSDGNEPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CNC(=S)OC2=CC=CC=C2

Origin of Product

United States

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